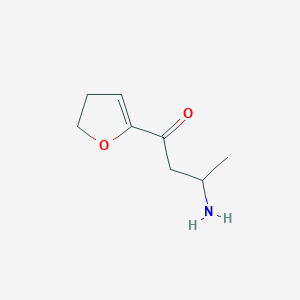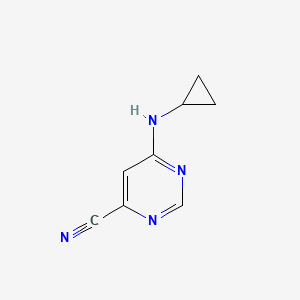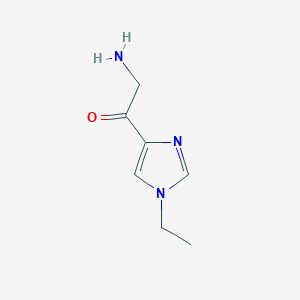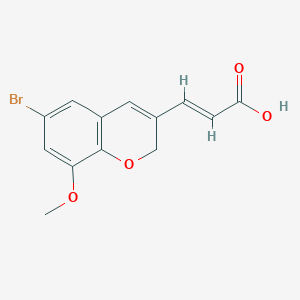![molecular formula C10H20N2O B13177524 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst for olefin metathesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane involves its interaction with molecular targets and pathways within biological systems. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the ethyl group at the 9-position.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the ring system but exhibit similar stereochemistry.
Uniqueness
9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane is unique due to the presence of both oxygen and nitrogen atoms in its ring system, which imparts distinct chemical and physical properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
9-ethyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-3-10(4-7-12)9-11-5-8-13-10/h11H,2-9H2,1H3 |
Clave InChI |
CIUZTCQBNBKRID-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(CC1)CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
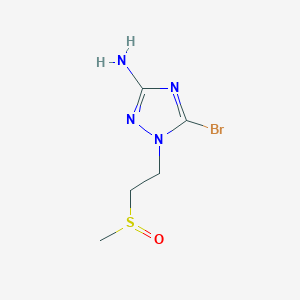
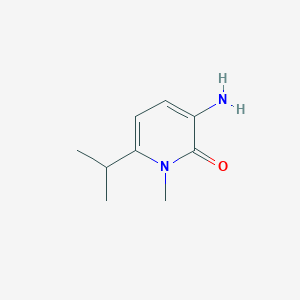

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
